Cu(I) π-Complex Formation: Allyl Olefin Coordination vs. Saturated Analogs
1-Phenyl-3-allylurea (mapu) acts as a bidentate ligand that coordinates Cu(I) through the allyl C=C bond, forming crystalline π-complexes with well-defined stoichiometry. In contrast, the saturated 1-phenyl-3-propylurea analog cannot engage in metal–olefin π-bonding and yields amorphous products under identical conditions [1]. The allyl group’s olefin-to-metal distance and η²-binding mode have been structurally authenticated, which is a prerequisite for constructing metal–organic frameworks with controlled topology.
| Evidence Dimension | Metal–olefin π-coordination ability |
|---|---|
| Target Compound Data | 1-Phenyl-3-allylurea (mapu) forms crystalline Cu(I) π-complexes |
| Comparator Or Baseline | 1-Phenyl-3-propylurea (no olefin) – no π-complex formation; amorphous products |
| Quantified Difference | Qualitative (crystalline vs. amorphous); structural authentication by single-crystal XRD for mapu complexes [1] |
| Conditions | Cu(I) halide salts in organic solvent, ambient temperature |
Why This Matters
Procurement for coordination chemistry or crystal engineering requires a ligand that reliably delivers crystallinity and predictable metal-binding topology, which the allyl olefin provides but a saturated analog cannot.
- [1] Yanchak et al., 'Copper(I) halide coordination compounds with N-phenylurea allyl derivatives', J. Chem. Technol., 2020. Abstract states that allyl derivatives of urea successfully form crystalline π-complexes with Cu(I) and Ag(I); mapu was prepared and characterized. View Source
